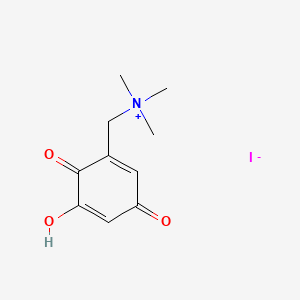
((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester: is a chemical compound with the molecular formula C20H26N2O2 It is known for its complex structure, which includes an ergoline skeleton, a methyl group, and a carbamic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out using Fischer esterification, where the carboxylic acid and ethanol are heated together with a strong acid like sulfuric acid to form the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of acid chlorides or anhydrides to react with ethanol, producing the ester in higher yields and with fewer by-products. The reaction conditions would be optimized to ensure maximum efficiency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the methyl group or other parts of the molecule are oxidized to form new functional groups.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, ((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ergoline derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: In medicine, this compound has potential applications in drug development. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for therapeutic research.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and reactions are of interest for developing new industrial processes.
作用机制
The mechanism of action of ((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The ergoline skeleton suggests it may bind to receptors or enzymes in the body, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ergoline: A parent compound with a similar skeleton, used in various pharmacological applications.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness: ((6-Methyl-8-beta-ergolinyl)methyl)carbamic acid ethyl ester is unique due to its specific combination of functional groups This uniqueness allows it to have distinct chemical and biological properties compared to other ergoline derivatives
属性
CAS 编号 |
2411-24-7 |
|---|---|
分子式 |
C19H25N3O2 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
ethyl N-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]carbamate |
InChI |
InChI=1S/C19H25N3O2/c1-3-24-19(23)21-9-12-7-15-14-5-4-6-16-18(14)13(10-20-16)8-17(15)22(2)11-12/h4-6,10,12,15,17,20H,3,7-9,11H2,1-2H3,(H,21,23)/t12-,15?,17+/m0/s1 |
InChI 键 |
MPYLLEFSSGNSNY-CZZJGDGRSA-N |
手性 SMILES |
CCOC(=O)NC[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
规范 SMILES |
CCOC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
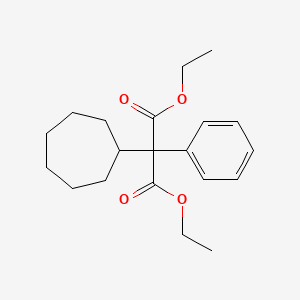
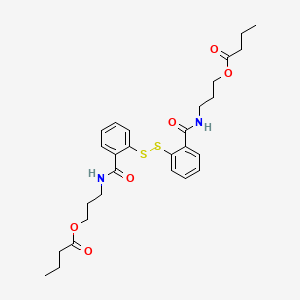
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)


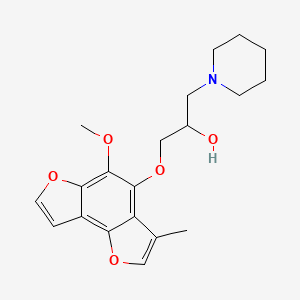
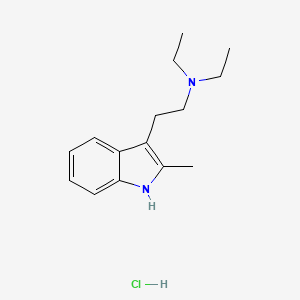
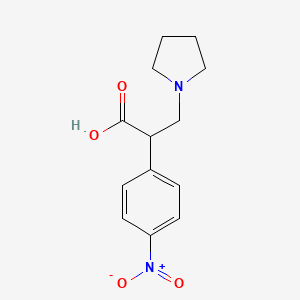
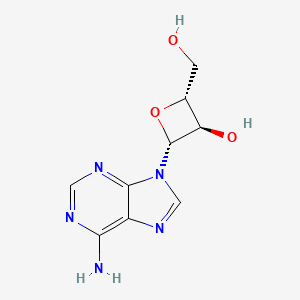
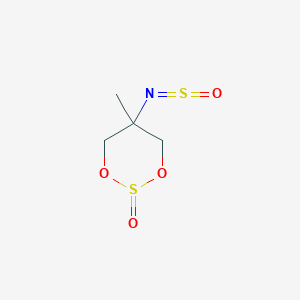
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)

